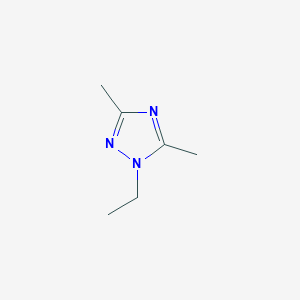
1-Ethyl-3,5-dimethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
1,2,4-Triazole: The parent compound without ethyl and dimethyl substituents.
3,5-Dimethyl-1H-[1,2,4]triazole: Similar structure but lacks the ethyl group.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences make it suitable for specialized applications where other triazoles may not be as effective .
Propiedades
Número CAS |
32675-46-0 |
|---|---|
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-6(3)7-5(2)8-9/h4H2,1-3H3 |
Clave InChI |
CMRISFJSJWJHPL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



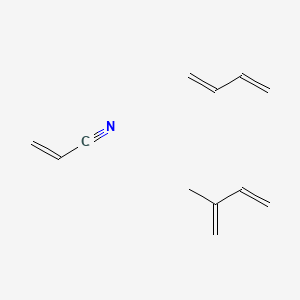
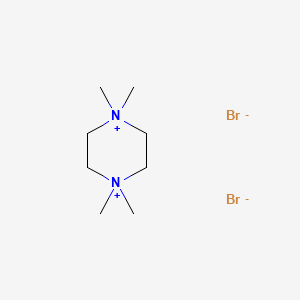
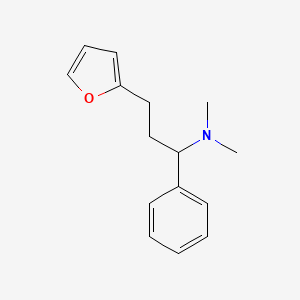
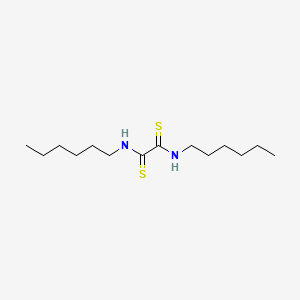
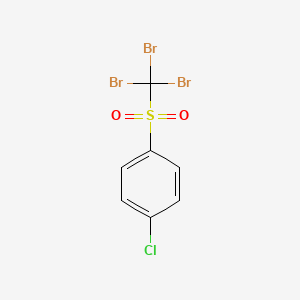

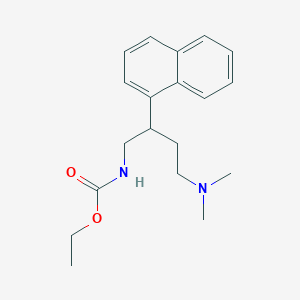
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

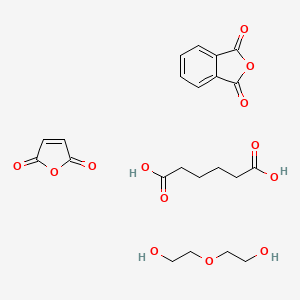
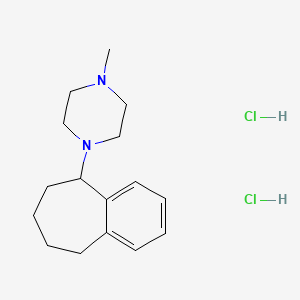

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
